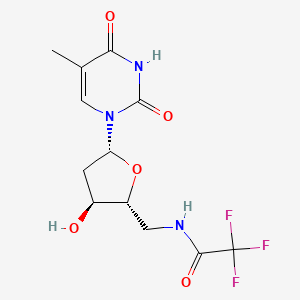![molecular formula C13H15N3 B1601142 3-(1-Metil-1,2,3,6-tetrahidropiridin-4-il)-1H-pirrolo[2,3-b]piridina CAS No. 325975-67-5](/img/structure/B1601142.png)
3-(1-Metil-1,2,3,6-tetrahidropiridin-4-il)-1H-pirrolo[2,3-b]piridina
Descripción general
Descripción
Tetrahydropyridines are heterocycles with the formula C5H9N . They are mainly of theoretical interest, although many substituted tetrahydropyridines are known . 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a known dopaminergic neurotoxin .
Synthesis Analysis
The synthesis of tetrahydropyridines has been reported in literature . For example, a palladium-catalyzed cyclization-Heck reaction of allenamides enables an efficient one-pot construction of functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines .Chemical Reactions Analysis
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester can be used as a substrate in the study of para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalyst .Aplicaciones Científicas De Investigación
Investigación de Enfermedades Neurodegenerativas
Este compuesto, debido a su componente tetrahidropiridina (THP), está estrechamente relacionado con moléculas que se han estudiado por sus efectos neurotóxicos, que pueden imitar condiciones como la enfermedad de Parkinson. Se ha encontrado que la porción THP participa en la síntesis de compuestos que producen metabolitos neurotóxicos responsables del Parkinsonismo en humanos . Esto lo convierte en una herramienta valiosa para crear modelos animales para estudiar enfermedades neurodegenerativas y para probar posibles agentes neuroprotectores.
Desarrollo de Agentes Anticancerígenos
El sistema de anillo THP, presente en este compuesto, se ha identificado tanto en productos naturales como en agentes farmacéuticos sintéticos con propiedades anticancerígenas . La introducción de diversos sustituyentes en el sistema de anillo THP ha mostrado efectos significativos en las propiedades farmacológicas, particularmente como agentes antiinflamatorios y anticancerígenos. Este compuesto podría servir como un compuesto líder en el diseño y descubrimiento de nuevos fármacos anticancerígenos.
Síntesis de Fármacos Antiinflamatorios
La investigación ha destacado la importancia de los motivos que contienen THP en el desarrollo de fármacos antiinflamatorios . La flexibilidad estructural del anillo THP permite la introducción de diversos sustituyentes, lo que puede mejorar las propiedades antiinflamatorias de los compuestos resultantes. Este compuesto podría utilizarse para sintetizar nuevos agentes antiinflamatorios con mayor eficacia y menos efectos secundarios.
Estudios de Penetración de la Barrera Hematoencefálica
Los compuestos que contienen la estructura THP han despertado interés debido a su capacidad para cruzar la barrera hematoencefálica (BBB) . Esta característica es crucial para el desarrollo de fármacos para el sistema nervioso central (SNC). El compuesto en cuestión podría utilizarse para estudiar los mecanismos de transporte a través de la BBB y para desarrollar agentes terapéuticos activos en el SNC.
Estudios de Relación Estructura-Actividad (SAR)
La presencia del sistema de anillo THP en varios compuestos bioactivos lo convierte en un tema interesante para estudios SAR . Al modificar los sustituyentes en el anillo THP, los investigadores pueden investigar la relación entre la estructura molecular y la actividad biológica. Este compuesto podría proporcionar información sobre el diseño de fármacos más potentes y selectivos.
Síntesis de Neurotoxinas Dopaminérgicas
El componente THP de este compuesto está relacionado con moléculas utilizadas en la síntesis de neurotoxinas dopaminérgicas, que son esenciales para estudiar la patofisiología de enfermedades como el Parkinson . Puede utilizarse para inducir la enfermedad de Parkinson en modelos animales, proporcionando una plataforma para probar estrategias neuroprotectoras.
Investigación del Estrés Oxidativo
Se ha demostrado que los metabolitos de los compuestos relacionados con THP causan estrés oxidativo, que es un factor en muchas enfermedades . Este compuesto podría utilizarse para estudiar los mecanismos del estrés oxidativo y para detectar antioxidantes que puedan mitigar sus efectos.
Desarrollo de Sistemas de Administración de Fármacos
Debido a su potencial para cruzar la BBB, este compuesto podría explorarse como un portador para sistemas de administración de fármacos dirigidos al SNC . Podría modificarse para transportar agentes terapéuticos directamente al cerebro, aumentando así la eficacia del tratamiento para los trastornos neurológicos.
Mecanismo De Acción
Target of Action
The primary target of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is the neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes, including neurotransmission .
Mode of Action
This compound acts as a selective inhibitor of nNOS . It binds to the active site of the enzyme, preventing it from producing nitric oxide . This inhibition can lead to changes in nitric oxide-mediated signaling pathways .
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key neurotransmitter involved in various functions, including pain perception . By inhibiting nNOS, this compound can potentially modulate these functions .
Pharmacokinetics
It’s worth noting that the compound’s ability to selectively inhibit nnos over other isoforms of the enzyme suggests a favorable distribution profile .
Result of Action
The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This can potentially alleviate conditions such as pain, where nitric oxide signaling plays a significant role . For instance, one study showed that a similar compound was able to reverse thermal hyperalgesia in a model of neuropathic pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its efficacy through drug-drug interactions . The compound was shown to be either inactive or a very weak inhibitor of human cytochrome p450 enzymes, indicating a low potential for such interactions .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human neuronal nitric oxide synthase (nNOS), which is crucial for the production of nitric oxide, a signaling molecule involved in various physiological processes . The interaction between 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine and nNOS is selective, meaning it preferentially inhibits nNOS over other forms of nitric oxide synthase, such as endothelial NOS and inducible NOS .
Cellular Effects
The effects of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting nNOS, it can reduce the production of nitric oxide, which in turn affects signaling pathways that rely on this molecule . This can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. Its inhibition of nNOS involves binding to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide . This inhibition can lead to a decrease in nitric oxide levels, which has downstream effects on various signaling pathways and physiological processes. Additionally, this compound may influence other enzymes and proteins, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition of nNOS, resulting in long-term changes in nitric oxide levels and associated cellular processes . The stability of the compound in various experimental conditions is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, it may selectively inhibit nNOS without significant adverse effects. At higher doses, it could potentially cause toxicity or other adverse effects due to excessive inhibition of nitric oxide production . Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of nNOS affects the metabolic flux of nitric oxide production, which can influence various physiological processes . Additionally, this compound may interact with other metabolic enzymes, altering metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Understanding these interactions is essential for determining how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with nNOS and other biomolecules, affecting its overall biochemical activity.
Propiedades
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16-7-4-10(5-8-16)12-9-15-13-11(12)3-2-6-14-13/h2-4,6,9H,5,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFARDFRKAIVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477483 | |
| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325975-67-5 | |
| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1601067.png)







